(Z)-N'-hydroxy-2-(naphthalen-2-yloxy)acetimidamide
Overview
Description
“(Z)-N’-hydroxy-2-(naphthalen-2-yloxy)acetimidamide” is a compound that has been studied for its structural and vibrational properties . It is related to diacylhydrazines, which can be used as environmentally friendly insecticides and are precursors in the synthesis of electroluminescent devices .
Molecular Structure Analysis
The molecular structure of “(Z)-N’-hydroxy-2-(naphthalen-2-yloxy)acetimidamide” has been analyzed using DFT-B3LYP/6-311G calculations . The analysis showed a good correlation between experimental and calculated bond lengths and vibrational frequencies .Physical And Chemical Properties Analysis
The physical and chemical properties of “(Z)-N’-hydroxy-2-(naphthalen-2-yloxy)acetimidamide” have been analyzed using DFT-B3LYP/6-311G calculations . The analysis revealed details about the compound’s structural and vibrational properties .Scientific Research Applications
Cancer Therapy Applications
One study discusses the synthesis and biological evaluation of Schiff bases and azetidinones derived from naphthalene, showcasing their potential in antibacterial and antifungal activity. This research indicates the broader applicability of naphthalene derivatives in developing antimicrobial agents, which could be pivotal in cancer therapy by targeting infections in immunocompromised patients (Kumar, S., Kumar, P., & Sati, N., 2012).
Another significant application is seen in the development of naphthalene-based compounds as androgen receptor antagonists, targeting prostate cancer. The E/Z isomerization of these compounds plays a crucial role in their mechanism of action, potentially offering a new avenue for prostate cancer therapy (Blanco, F., Egan, B., & Lloyd, D., 2012).
Molecular Detection and Imaging
Naphthalene-thiophene hybrid molecules have been developed for detecting zinc ions and acetate ions in biological systems, acting as a molecular AND logic gate. This finding is crucial for cellular imaging, allowing for the visualization of zinc ions within cells, which can be instrumental in understanding zinc's role in various biological processes (Karak, D., & Das, S., 2013).
Biochemical Interaction Studies
The inhibition of aminopeptidase N by a novel hydroxamic acid-based inhibitor derived from naphthalene demonstrates the compound's potential in anti-angiogenic activity. This research highlights the applicability of naphthalene derivatives in studying and inhibiting specific biochemical pathways, which could be beneficial in developing new therapies for diseases characterized by abnormal angiogenesis, such as cancer (Lee, J., & Lee, S.-T., 2005).
Future Directions
The future directions for the study of “(Z)-N’-hydroxy-2-(naphthalen-2-yloxy)acetimidamide” could include further exploration of its potential uses in various fields, such as the development of new materials for opto-electronic applications . Additionally, further studies could explore its potential biological activities, as related compounds have shown antimicrobial, antitubercular, and antidiabetic properties .
properties
IUPAC Name |
N'-hydroxy-2-naphthalen-2-yloxyethanimidamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c13-12(14-15)8-16-11-6-5-9-3-1-2-4-10(9)7-11/h1-7,15H,8H2,(H2,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKSSGLYFMZVCIQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC(=NO)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)OC/C(=N/O)/N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201253329 | |
Record name | N-Hydroxy-2-(2-naphthalenyloxy)ethanimidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201253329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N'-hydroxy-2-(naphthalen-2-yloxy)acetimidamide | |
CAS RN |
884504-66-9 | |
Record name | N-Hydroxy-2-(2-naphthalenyloxy)ethanimidamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=884504-66-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Hydroxy-2-(2-naphthalenyloxy)ethanimidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201253329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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